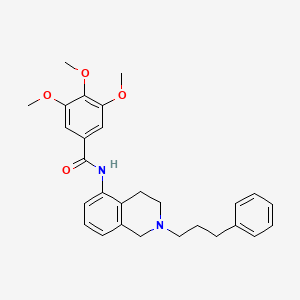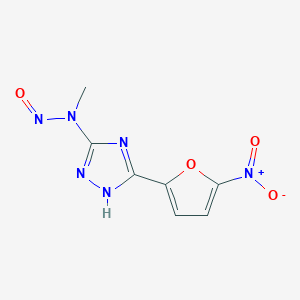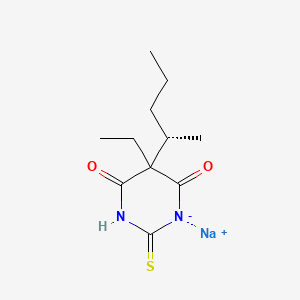
S(-)-Thiopental sodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S(-)-Thiopental sodium is a barbiturate derivative that has been widely used as an anesthetic agent. It is known for its rapid onset of action and short duration, making it suitable for inducing anesthesia. The compound is a thiobarbiturate, which means it contains a sulfur atom in its structure, differentiating it from other barbiturates.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S(-)-Thiopental sodium involves the reaction of thiourea with ethyl malonate, followed by cyclization and subsequent alkylation. The reaction conditions typically require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized conditions for higher yields and purity. The process involves the use of large reactors, precise temperature control, and purification steps to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
S(-)-Thiopental sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: It can be reduced under specific conditions to yield other derivatives.
Substitution: The sulfur atom in its structure allows for substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various alkylating agents. The conditions for these reactions vary but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Wissenschaftliche Forschungsanwendungen
S(-)-Thiopental sodium has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of thiobarbiturates.
Biology: Researchers use it to investigate the effects of barbiturates on cellular processes.
Medicine: It serves as an anesthetic agent in various medical procedures.
Industry: The compound is used in the development of new anesthetic drugs and formulations.
Wirkmechanismus
The mechanism of action of S(-)-Thiopental sodium involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By enhancing the inhibitory effects of GABA, the compound induces sedation and anesthesia. The molecular targets include the GABA-A receptor, and the pathways involved are related to the modulation of ion channels and neurotransmitter release.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiopental sodium: The racemic mixture of S(-)-Thiopental sodium.
Pentobarbital: Another barbiturate with similar anesthetic properties.
Methohexital: A barbiturate with a shorter duration of action compared to this compound.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its pharmacokinetics and pharmacodynamics. Its rapid onset and short duration make it particularly useful for inducing anesthesia quickly and safely.
Eigenschaften
CAS-Nummer |
51165-39-0 |
|---|---|
Molekularformel |
C11H17N2NaO2S |
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
sodium;5-ethyl-5-[(2S)-pentan-2-yl]-2-sulfanylidenepyrimidin-3-ide-4,6-dione |
InChI |
InChI=1S/C11H18N2O2S.Na/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15;/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16);/q;+1/p-1/t7-;/m0./s1 |
InChI-Schlüssel |
AWLILQARPMWUHA-FJXQXJEOSA-M |
Isomerische SMILES |
CCC[C@H](C)C1(C(=O)NC(=S)[N-]C1=O)CC.[Na+] |
Kanonische SMILES |
CCCC(C)C1(C(=O)NC(=S)[N-]C1=O)CC.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


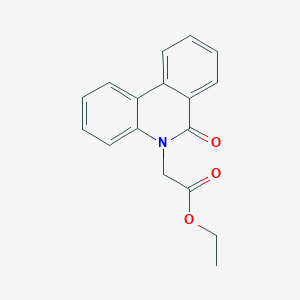


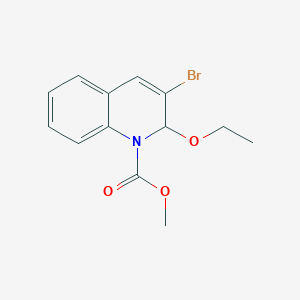

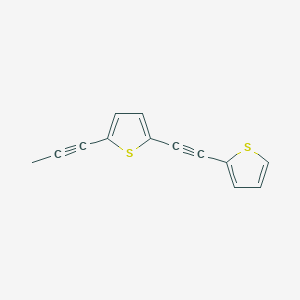
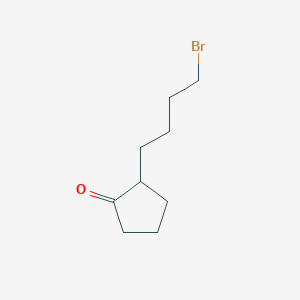

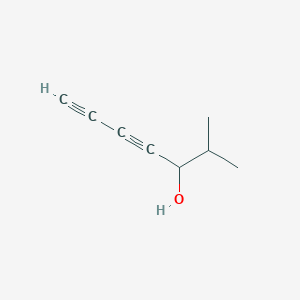
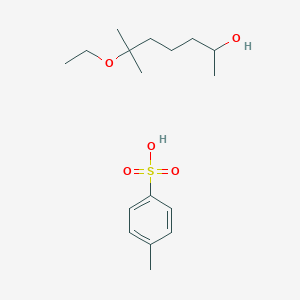
methanone](/img/structure/B14672353.png)

